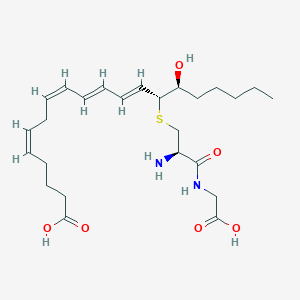

14,15-Leukotriene D4

Descripción general

Descripción

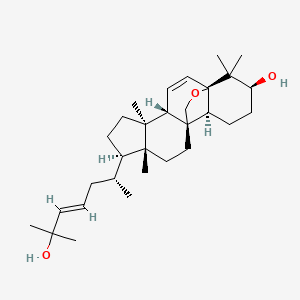

14,15-Leucotrieno D4 es un miembro de la familia de los leucotrienos, que son eicosanoides derivados del ácido araquidónico. Este compuesto se clasifica como un eoxina, sintetizado principalmente por eosinófilos, mastocitos y pólipos nasales. Desempeña un papel significativo en las respuestas inflamatorias, particularmente en el aumento de la permeabilidad vascular y la inducción de la contracción del músculo liso.

Aplicaciones Científicas De Investigación

14,15-Leucotrieno D4 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la síntesis y el metabolismo de los eicosanoides.

Biología: Investigado por su papel en las respuestas inflamatorias y la regulación inmunitaria.

Medicina: Estudiado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias, como el asma y la rinitis alérgica.

Industria: Utilizado en el desarrollo de medicamentos antiinflamatorios y antagonistas del receptor de leucotrienos.

Mecanismo De Acción

14,15-Leucotrieno D4 ejerce sus efectos uniéndose a los receptores de leucotrienos cisteinílicos, específicamente al receptor 1 de leucotrienos cisteinílicos y al receptor 2 de leucotrienos cisteinílicos. Esta unión desencadena una cascada de vías de señalización intracelular, lo que lleva a la contracción del músculo liso, el aumento de la permeabilidad vascular y el reclutamiento de células inmunitarias a los sitios de inflamación .

Compuestos Similares:

- Leucotrieno C4

- Leucotrieno E4

- Leucotrieno B4

Comparación: 14,15-Leucotrieno D4 es único en su vía de síntesis, involucrando tanto a la 15-lipoxigenasa como a la 12-lipoxigenasa, mientras que otros leucotrienos como el Leucotrieno C4 y el Leucotrieno E4 se sintetizan principalmente a través de la vía de la 5-lipoxigenasa. Además, 14,15-Leucotrieno D4 tiene actividades biológicas distintas, como su papel en el aumento de la permeabilidad vascular y la inducción de la contracción del músculo liso .

Safety and Hazards

Direcciones Futuras

Research is ongoing to understand the role of 14,15-Leukotriene D4 in various health conditions. For instance, one study suggests that this compound could induce inflammatory response in human airway epithelial cell by activating NALP3 inflammasome . Another study indicates that this compound promotes airway epithelial cell inflammation and remodelling . These findings suggest potential future directions for research and therapeutic applications of this compound.

Análisis Bioquímico

Biochemical Properties

14,15-Leukotriene D4 interacts with various enzymes, proteins, and other biomolecules. It is synthesized via 15-HpETE and 14,15-LTA4 intermediates . The enzymes involved in its synthesis include 15- and 12-lipoxygenases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it can increase vascular permeability of human endothelial cell monolayers, resulting in plasma leakage, a hallmark of inflammation . It also shows significant alterations in the levels of inflammatory markers such as GM-CSF, TNF-α, IL-1β, EGF and eotaxin in a dose- and time-dependent manner .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It enhances the activation of inflammasomes as evidenced by increased levels of NALP3, cleaved caspase-1 and IL-1β . It also enhances inflammation by increasing the expression of COX-2 in small airway epithelial cells .

Temporal Effects in Laboratory Settings

It is known that it can induce inflammatory response in human airway epithelial cell by activating NALP3 inflammasome .

Metabolic Pathways

This compound is involved in the leukotriene metabolic pathway. It is synthesized from arachidonic acid via the 5-lipoxygenase pathways . This pathway follows two routes, one includes cysteinyl leukotrienes (LTC4, LTD4 and LTE4), the second starting at LTB4 .

Subcellular Localization

It is known that the protein encoded by the DPEP1 gene, which regulates leukotriene activity by catalyzing the conversion of leukotriene D4 to leukotriene E4, acts as a disulfide-linked homodimer .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: 14,15-Leucotrieno D4 se sintetiza a través de una vía que implica la acción dual de la 15-lipoxigenasa y la 12-lipoxigenasa sobre el ácido araquidónico. El proceso involucra la formación de intermediarios como el ácido 15-hidroperoxieicosatetraenoico y el 14,15-Leucotrieno A4 .

Métodos de Producción Industrial: La producción industrial de 14,15-Leucotrieno D4 normalmente implica la extracción y purificación de fuentes biológicas, como los eosinófilos. El proceso incluye el cultivo celular, la estimulación de la producción de leucotrienos y la posterior extracción y purificación utilizando técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de Reacciones: 14,15-Leucotrieno D4 experimenta varias reacciones químicas, que incluyen:

Oxidación: Conversión a otros leucotrienos o metabolitos.

Reducción: Formación de metabolitos menos activos.

Sustitución: Reacciones que implican el reemplazo de grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, catalasa.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

Sustitución: Diversos nucleófilos en condiciones ácidas o básicas.

Productos Principales:

Oxidación: Formación de 14,15-Leucotrieno B4 y otros metabolitos.

Reducción: Formación de derivados de leucotrienos menos activos.

Sustitución: Formación de derivados de leucotrienos sustituidos con actividad biológica alterada.

Comparación Con Compuestos Similares

- Leukotriene C4

- Leukotriene E4

- Leukotriene B4

Comparison: 14,15-Leukotriene D4 is unique in its synthesis pathway, involving both 15-lipoxygenase and 12-lipoxygenase, whereas other leukotrienes like Leukotriene C4 and Leukotriene E4 are primarily synthesized through the 5-lipoxygenase pathway. Additionally, this compound has distinct biological activities, such as its role in increasing vascular permeability and inducing smooth muscle contraction .

Propiedades

IUPAC Name |

(5Z,8Z,10E,12E,14R,15S)-14-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N2O6S/c1-2-3-12-15-21(28)22(34-19-20(26)25(33)27-18-24(31)32)16-13-10-8-6-4-5-7-9-11-14-17-23(29)30/h4,6-10,13,16,20-22,28H,2-3,5,11-12,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b6-4-,9-7-,10-8+,16-13+/t20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTLPEVGZIRJOA-SPCGXPCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032108 | |

| Record name | Eoxin D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does EXD4 impact pancreatic beta cell proliferation?

A1: EXD4, a glucagon-like peptide-1 (GLP-1) agonist, has been shown to enhance pancreatic beta cell proliferation. [] This effect is mediated through the activation of Wnt signaling pathways within the beta cells. [] Essentially, EXD4 binds to GLP-1 receptors, which in turn activates the protein kinase Akt. [] This activation, independent of another protein kinase GSK3β, leads to the enhancement of Wnt signaling. [] The downstream effects of this signaling cascade include the upregulation of Cyclin D1 and c-Myc, both crucial regulators of cell proliferation. []

Q2: What evidence supports the role of Wnt signaling in EXD4-mediated beta cell proliferation?

A2: Research demonstrates that both basal and EXD4-induced proliferation of beta cells are dependent on active Wnt signaling. [] Inhibiting this pathway, either by suppressing β-catenin (a key Wnt signaling molecule) or by using a dominant-negative TCF7L2 (a transcription factor activated by Wnt signaling), significantly reduces both basal and EXD4-induced beta cell proliferation. [] These findings strongly suggest that Wnt signaling is a critical mediator of EXD4's effect on beta cell proliferation.

Q3: What are the potential implications of understanding EXD4's impact on Wnt signaling and beta cell proliferation?

A3: Unraveling the mechanisms by which EXD4 influences Wnt signaling and beta cell proliferation could open avenues for novel diabetes treatments. [] Stimulating beta cell regeneration and proliferation holds immense therapeutic potential for diabetic patients, potentially leading to better glycemic control and a reduced dependence on exogenous insulin.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamicAcidtert-ButylEster](/img/structure/B583240.png)

![Cyclopenta[b]pyrrole, 1-acetyloctahydro-2-methyl-, (2alpha,3abeta,6abeta)- (9CI)](/img/no-structure.png)

![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)

![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B583259.png)